![molecular formula C20H21N3O3 B2686040 (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 879085-06-0](/img/structure/B2686040.png)
(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
“(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” is a chemical compound . Unfortunately, there is not much information available about this compound.
Synthesis Analysis
The synthesis of a similar compound was described in a study . In this process, 3-Ethoxy-4-hydroxybenzylidene (1.66 g, 0.01 mol) was placed in 15 ml ethanol at room temperature; then added to the aminoguanidine nitrate (1.37 g, 0.01 mol) solution containing 10 ml water and 8 ml ethanol .Molecular Structure Analysis
The molecular structure of a similar compound was analyzed in a study . The crystal structure was determined to be monoclinic, with a = 17.7836 (8) Å, b = 9.4796 (4) Å, c = 15.8740 (8) Å, β = 97.093 (5)°, V = 2655.6 (2) Å 3, Z = 8 .Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of compounds synthesized through the condensation of various benzaldehydes with amino-pyrazolones, resulting in Schiff base compounds with diverse properties. These compounds are characterized using a range of spectroscopic techniques, including FT-IR, 1H NMR, mass spectrometry, and sometimes X-ray crystallography, to confirm their structure and configuration around the azomethine (C=N) double bond (Karrouchi et al., 2021).
Molecular Interactions and Docking Studies
Research includes the investigation of molecular interactions through spectroscopic studies, density functional theory (DFT) calculations, and molecular docking. These studies provide insights into the compound's reactive properties, stability, and potential biological activities. For example, studies have explored the antioxidant and α-glucosidase inhibitory activities of Schiff base compounds containing triazole and pyrazole rings, indicating significant biological potential (Pillai et al., 2019).
properties
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-26-18-12-15(10-11-17(18)24)13-21-19-14(2)22(3)23(20(19)25)16-8-6-5-7-9-16/h5-13,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFULPWTCHBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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